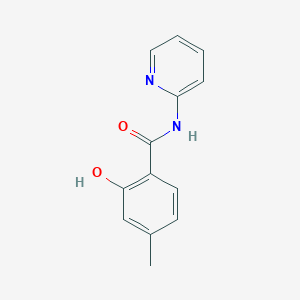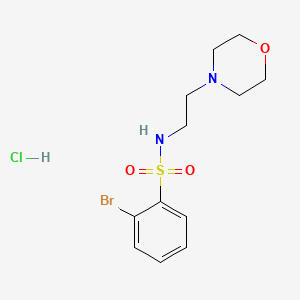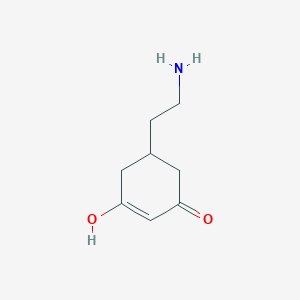
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with an aminoethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an aminoethyl group, followed by hydroxylation at the desired position. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
5-(2-Aminoethyl)-3-hydroxycyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.
5-(2-Aminoethyl)-2-hydroxycyclohexanone: Similar structure but with the hydroxyl group at a different position.
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-ol: Similar structure but with an additional hydroxyl group.
Uniqueness
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one is unique due to the specific positioning of the aminoethyl and hydroxyl groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
5-(2-aminoethyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c9-2-1-6-3-7(10)5-8(11)4-6/h5-6,10H,1-4,9H2 |
InChIキー |
CFZUEIJIYJHOBP-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C=C1O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


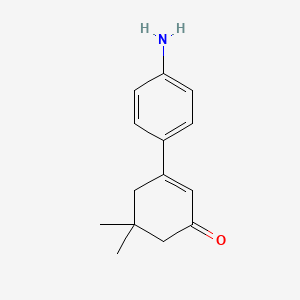

![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
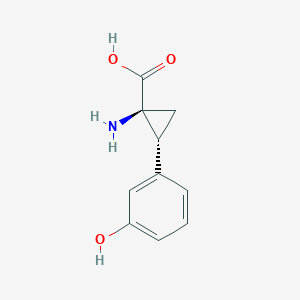


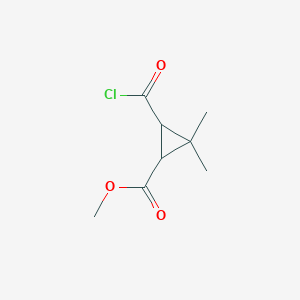
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
